molecular formula C14H14O5 B14314222 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde CAS No. 112650-50-7

4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde

Cat. No.: B14314222
CAS No.: 112650-50-7
M. Wt: 262.26 g/mol
InChI Key: QHNRRASGASIDAV-UHFFFAOYSA-N
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Description

4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde moiety and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction forms the dioxane ring structure, which is then further functionalized to introduce the benzaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzoic acid.

    Reduction: 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxane ring structure may also interact with biological membranes, affecting their stability and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde is unique due to its combination of a benzaldehyde moiety with a dioxane ringIts ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

CAS No.

112650-50-7

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde

InChI

InChI=1S/C14H14O5/c1-14(2)18-12(16)11(13(17)19-14)7-9-3-5-10(8-15)6-4-9/h3-6,8,11H,7H2,1-2H3

InChI Key

QHNRRASGASIDAV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2=CC=C(C=C2)C=O)C

Origin of Product

United States

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